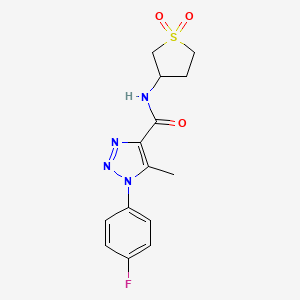

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-9-13(14(20)16-11-6-7-23(21,22)8-11)17-18-19(9)12-4-2-10(15)3-5-12/h2-5,11H,6-8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJRZVZGKKHCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

- Molecular Formula : C14H14F N5O2S

- Molecular Weight : 321.35 g/mol

The structural representation includes a triazole ring, a tetrahydrothiophene moiety, and a fluorophenyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : The compound demonstrated promising IC50 values in the low micromolar range (specific values not provided in the results).

In a comparative study, some triazole derivatives showed superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating a potential for development as an effective anticancer drug .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens:

- Tested Organisms : Escherichia coli and Staphylococcus aureus.

- Results : Several derivatives exhibited notable inhibition against these bacteria, suggesting that the incorporation of the triazole moiety enhances antimicrobial efficacy. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is likely attributed to its ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to:

- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by disrupting DNA synthesis.

- Cell Cycle Arrest : This results in halted proliferation of cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole-based compounds:

- Study on Antiproliferative Activity :

- Antimicrobial Evaluation :

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal activity against various pathogens. The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been linked to enhanced antimicrobial efficacy due to the presence of the triazole moiety and the fluorinated phenyl group .

Antitumor Properties

The compound has shown promise in cancer research. Studies indicate that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. Specifically, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating potential as anticancer agents .

Antiviral Activity

Research indicates that compounds containing triazole rings can exhibit antiviral effects. The ability to modify the triazole structure allows for the design of potent antiviral agents targeting viruses such as HIV and hepatitis C . The specific compound may contribute to this field through structural modifications that enhance binding affinity to viral targets.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions.

- Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group through sulfonation followed by oxidation to the sulfone moiety.

- Step 3 : Carboxamide coupling using activating agents like EDC/HOBt in solvents such as DMF or acetonitrile under inert conditions .

- Key parameters : Temperature control (0–60°C), pH adjustments for solubility, and catalysts (e.g., K₂CO₃) to improve yield. Purification is achieved via HPLC or column chromatography, with structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- NMR spectroscopy : Analyze chemical shifts for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), sulfone group (δ 3.0–4.0 ppm for SO₂CH₂), and fluorophenyl substituent (δ 6.5–7.5 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₈FN₅O₃S: 415.11) and isotopic patterns .

- X-ray crystallography : Resolve bond lengths/angles for the triazole-sulfone junction, critical for understanding reactivity .

Q. What are the key physicochemical properties influencing its experimental design?

- Solubility : The sulfone group enhances aqueous solubility, while the fluorophenyl moiety contributes to lipid membrane permeability. Solvent selection (e.g., DMSO for stock solutions) must balance these properties .

- Stability : Assess degradation under varying pH (e.g., 4–9) and temperature (-20°C to 25°C) using accelerated stability studies monitored by HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent variation : Replace the 4-fluorophenyl group with chloro/methoxy analogs to evaluate potency shifts in target binding .

- Sulfone modification : Compare 1,1-dioxidotetrahydrothiophen-3-yl with other sulfonamide groups to assess impact on enzymatic inhibition (e.g., kinase assays) .

- Triazole ring substitution : Introduce pyridine or thiophene moieties to enhance π-π stacking interactions with biological targets .

- Methodology : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (IC₅₀ determinations) to correlate structural changes with activity .

Q. What strategies resolve contradictions in biological assay data across different models?

- Case example : If the compound shows high activity in bacterial models but low efficacy in mammalian cells:

- Mechanistic studies : Perform fluorescence polarization assays to confirm target engagement vs. off-target effects .

- Metabolic stability : Use liver microsome assays to identify rapid degradation in mammalian systems .

- Cell permeability : Measure intracellular concentrations via LC-MS to rule out efflux pump interference .

Q. How can researchers elucidate the role of the sulfone group in target binding?

- Crystallographic analysis : Co-crystallize the compound with its target protein (e.g., a kinase) to visualize hydrogen bonding between the sulfone oxygen and active-site residues .

- Computational modeling : Compare binding free energy (ΔG) of the sulfone-containing analog vs. non-sulfone derivatives using molecular dynamics simulations (e.g., GROMACS) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of sulfone-protein interactions .

Q. What advanced techniques characterize degradation pathways under stressed conditions?

- Forced degradation studies : Expose the compound to UV light, oxidative (H₂O₂), and hydrolytic (acid/base) conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., cleavage of the triazole-carboxamide bond or sulfone reduction) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage requirements .

Methodological Considerations Table

| Research Aspect | Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | CuAAC, HPLC purification | Yield (70–85%), Purity (≥95%) | |

| Structural Validation | XRD, ¹H/¹³C NMR | Bond angles (±0.01Å), Chemical shift accuracy | |

| SAR Studies | Molecular docking, Kinase assays | ΔG (binding energy), IC₅₀ values | |

| Degradation Analysis | LC-MS/MS, Kinetic modeling | Degradation rate (k), Half-life (t₁/₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.